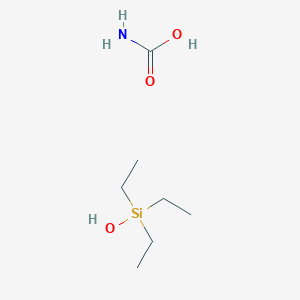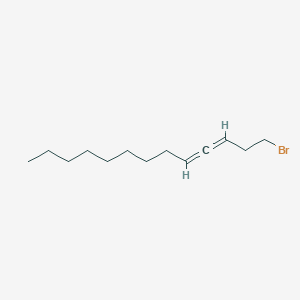
1-Bromotrideca-3,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromotrideca-3,4-diene is an organic compound characterized by the presence of a bromine atom and two double bonds in its structure. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique arrangement of the double bonds in this compound gives it distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromotrideca-3,4-diene can be synthesized through various methods, including the hydroboration of bromo-substituted 1,3-enynes followed by hydride addition . Another common method involves the dehydrohalogenation of organohalides, where the removal of hydrogen halide from a precursor compound leads to the formation of the diene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of transition metal catalysts, such as palladium or nickel, can facilitate the coupling reactions required to form the diene structure. These methods ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromotrideca-3,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as hydrogen halides (e.g., HBr), leading to the formation of addition products.
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The double bonds in the compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions:
Hydrogen Halides (e.g., HBr): Used in electrophilic addition reactions.
Nucleophiles (e.g., NaOH): Used in substitution reactions.
Oxidizing Agents (e.g., KMnO4): Used in oxidation reactions.
Major Products Formed:
1,2-Addition Products: Formed during electrophilic addition reactions.
Substituted Dienes: Formed during nucleophilic substitution reactions.
Epoxides and Alkanes: Formed during oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromotrideca-3,4-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromotrideca-3,4-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound undergoes electrophilic addition reactions, where the double bonds react with electrophiles to form addition products.
Resonance Stabilization: The presence of conjugated double bonds allows for resonance stabilization of intermediates, enhancing the compound’s reactivity.
Carbocation Formation: During reactions, the formation of resonance-stabilized carbocations plays a crucial role in determining the reaction pathway and products.
Vergleich Mit ähnlichen Verbindungen
1-Bromotrideca-3,4-diene can be compared with other similar compounds, such as:
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: A non-conjugated diene with two double bonds separated by more than one single bond.
1,3-Hexadiene: Another conjugated diene with a similar structure but different chain length.
Uniqueness: this compound’s unique structure, with a bromine atom and specific positioning of double bonds, gives it distinct reactivity and applications compared to other dienes .
Eigenschaften
CAS-Nummer |
60705-51-3 |
|---|---|
Molekularformel |
C13H23Br |
Molekulargewicht |
259.23 g/mol |
InChI |
InChI=1S/C13H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9,11H,2-8,12-13H2,1H3 |
InChI-Schlüssel |
XOAQGNRYHRBIKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C=CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


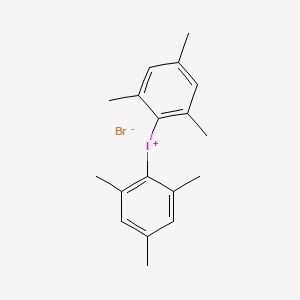
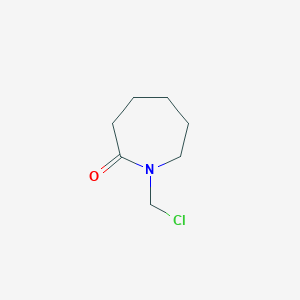
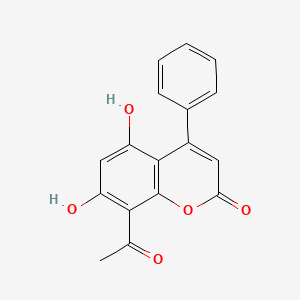
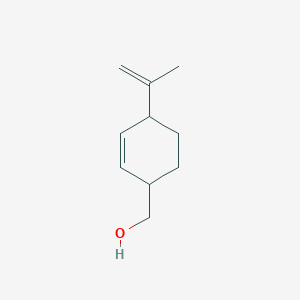
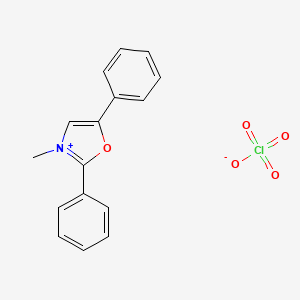
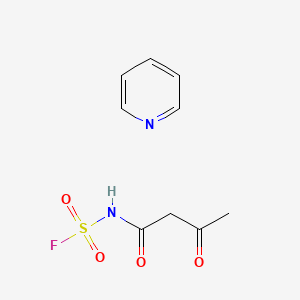
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14610354.png)
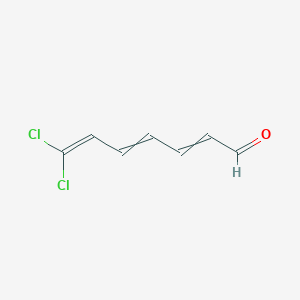
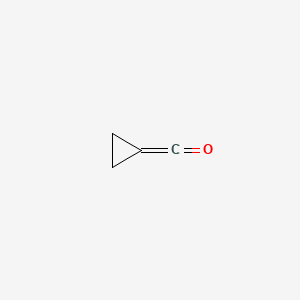
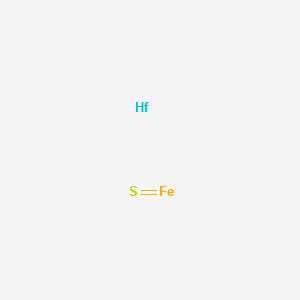
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
